molecular formula C11H7NO B8542043 4-(Furan-3-yl)benzonitrile

4-(Furan-3-yl)benzonitrile

Cat. No. B8542043
M. Wt: 169.18 g/mol
InChI Key: LJQWJKTWCIDGHB-UHFFFAOYSA-N
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Patent
US06306892B1

Procedure details

As described in Example 1(d) for the preparation of 3-(pyridin-4-yl)furan, 4-bromobenzonitrile (4.00 g, 22.0 mmol) was coupled to 3-furanboronic acid to furnish in high yield crude 3-(4-cyanophenyl)-furan as a brown solid, mp 55-7° C., which was used immediately without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1[CH:6]=[CH:5][C:4]([C:7]2[CH:11]=[CH:10][O:9][CH:8]=2)=[CH:3][CH:2]=1.BrC1C=C[C:16]([C:17]#[N:18])=CC=1.O1C=CC(B(O)O)=C1>>[C:17]([C:16]1[CH:6]=[CH:5][C:4]([C:7]2[CH:11]=[CH:10][O:9][CH:8]=2)=[CH:3][CH:2]=1)#[N:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C1=COC=C1
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to furnish

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C1=COC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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